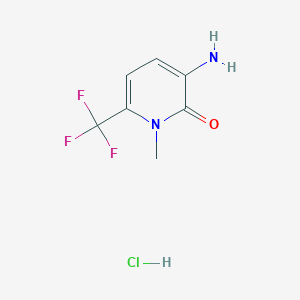![molecular formula C13H20N4O B13201838 (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the triazole ring with an oxolan-3-ylmethyl halide under basic conditions.
Cyclopentyl Group Addition:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The oxolan-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Further research is needed to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine: Similar structure but with a different oxolan group.
(1Z)-N-Cyclopentyl-1-{1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine: Similar structure but with a tetrahydrofuran group instead of oxolan.
Uniqueness: The unique combination of the cyclopentyl group, oxolan-3-ylmethyl group, and triazole ring in (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine provides it with distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C13H20N4O |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-cyclopentyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C13H20N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,1-6,8,10H2 |
Clé InChI |
HJHITBDMGVNKHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N=CC2=CN(N=N2)CC3CCOC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


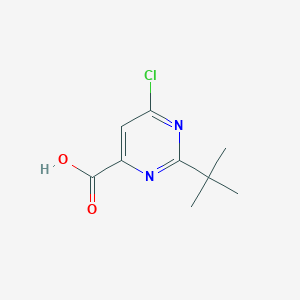
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
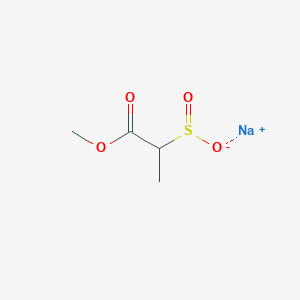
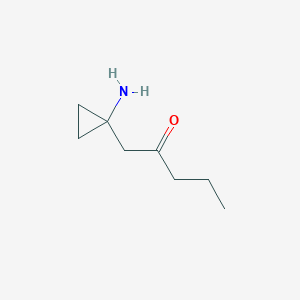
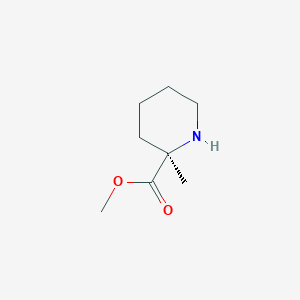

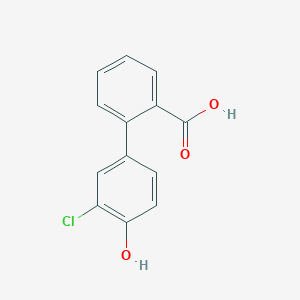

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
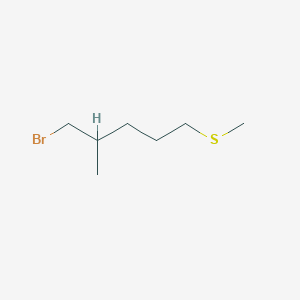

![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
